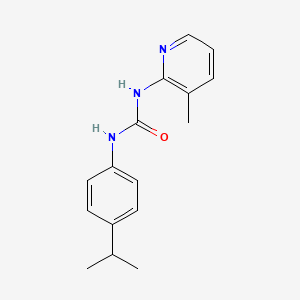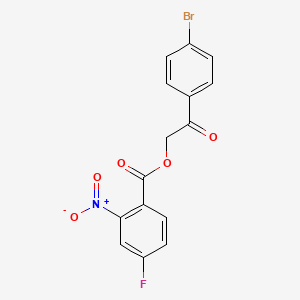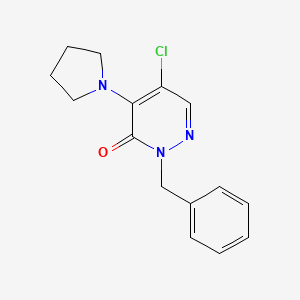
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as IMMU-132, is a novel antibody-drug conjugate that is currently being studied for its potential in cancer treatment. IMMU-132 is a complex molecule composed of an antibody that specifically targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, and a potent chemotherapy drug, SN-38.
Mécanisme D'action
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, including breast, lung, and ovarian cancer. The antibody binds to the receptor, allowing the drug to be delivered specifically to cancer cells. Once inside the cell, SN-38 is released from the antibody and inhibits DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a favorable safety profile in clinical trials, with manageable side effects. The most common side effects reported include fatigue, nausea, and diarrhea. However, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been associated with more serious adverse events, such as neutropenia and thrombocytopenia. These side effects are typically managed with dose reductions or supportive care.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. However, the complex synthesis process and high cost of the antibody-drug conjugate may limit its use in some research settings.
Orientations Futures
There are several potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of interest is the development of combination therapies that incorporate N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea with other cancer treatments. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea in various types of cancer and patient populations.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a novel antibody-drug conjugate that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The antibody-drug conjugate has high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. Although there are limitations to its use in some research settings, the potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research suggest that it may have a significant impact on cancer treatment in the future.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves conjugating the monoclonal antibody, hRS7, to SN-38 via a linker molecule. The linker molecule used is a maleimide-based linker that reacts with cysteine residues on the antibody. The resulting conjugate is purified through size-exclusion chromatography to obtain the final product. The synthesis process is complex and requires careful optimization to ensure the purity and stability of the final product.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, lung, and ovarian cancer. The antibody-drug conjugate has demonstrated high specificity for cancer cells, leading to a lower risk of toxicity to healthy cells. In addition, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown improved efficacy compared to traditional chemotherapy drugs, with higher response rates and longer progression-free survival in patients.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYOAKVTGHBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)

![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
